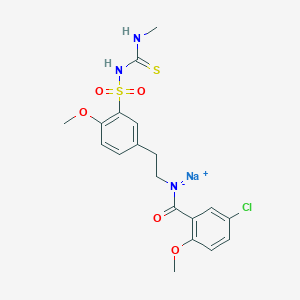
Clamikalant (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clamikalant (sodium) is a synthetic organic compound known for its role as an ATP-sensitive potassium channel blocker. It was initially developed by Sanofi for potential therapeutic applications in cardiovascular diseases, particularly for the treatment of arrhythmias and myocardial infarction . The compound is characterized by its molecular formula C19H21ClN3NaO5S2 and a molecular weight of 493.96 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Clamikalant (sodium) can be synthesized through a multi-step process involving the reaction of methyl isothiocyanate with N-[2-[3-(aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of Clamikalant (sodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the required pharmaceutical-grade purity.
化学反应分析
Types of Reactions: Clamikalant (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy and chloro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a tool to study the role of ATP-sensitive potassium channels in various chemical processes.
Biology: Investigated for its effects on cellular ion channels and its potential to modulate cellular activities.
作用机制
Clamikalant (sodium) exerts its effects by blocking ATP-sensitive potassium channels (KATP channels). These channels are crucial in regulating cellular membrane potential and ion homeostasis. By blocking these channels, Clamikalant (sodium) prevents potassium efflux, leading to prolonged action potentials and increased cellular excitability . This mechanism is particularly beneficial in treating arrhythmias, where it helps stabilize cardiac rhythm.
相似化合物的比较
Clamikalant (sodium) is unique in its specific action on KATP channels. Similar compounds include:
Glibenclamide: Another KATP channel blocker used primarily in diabetes treatment.
HMR 1883: A related compound with similar channel-blocking properties but different pharmacokinetic profiles.
Uniqueness: Clamikalant (sodium) stands out due to its specific application in cardiovascular diseases and its unique chemical structure, which provides distinct pharmacological properties compared to other KATP channel blockers.
属性
IUPAC Name |
sodium;(5-chloro-2-methoxybenzoyl)-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEVHDKFEXAKAF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN3NaO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
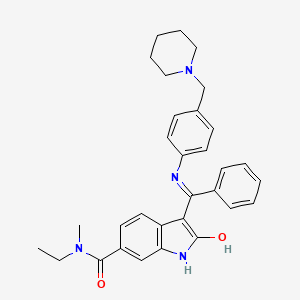
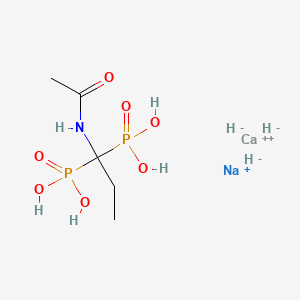
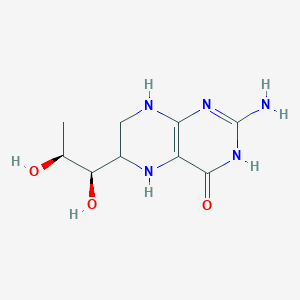
![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752372.png)
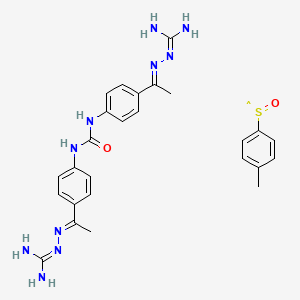
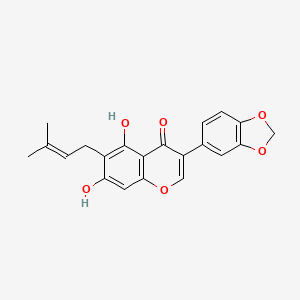
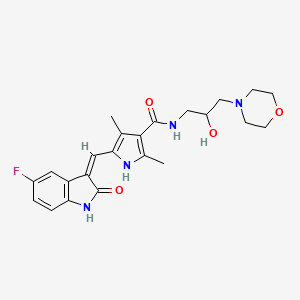
![sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B10752392.png)
![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752407.png)
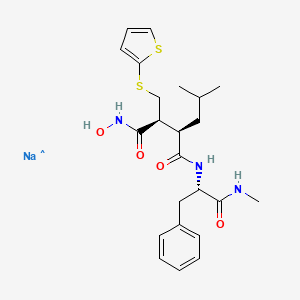
![dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate](/img/structure/B10752417.png)
![[4-[[Carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752430.png)
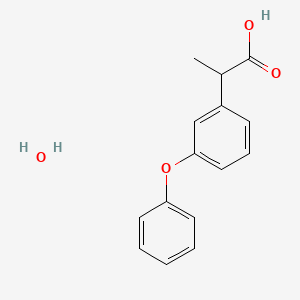
![(3s-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) piperidinium chloride hemihydrate](/img/structure/B10752438.png)
